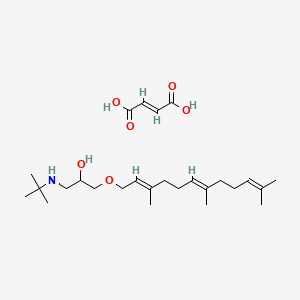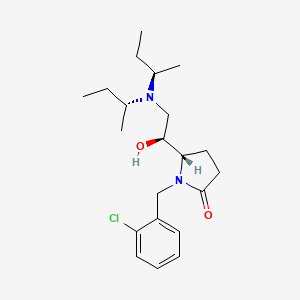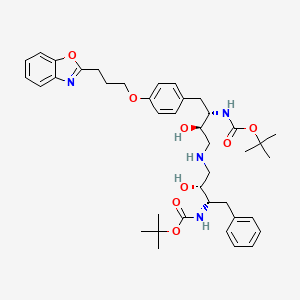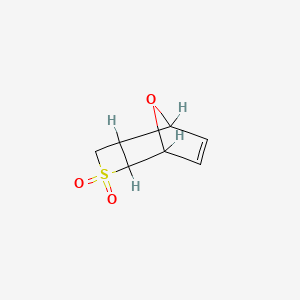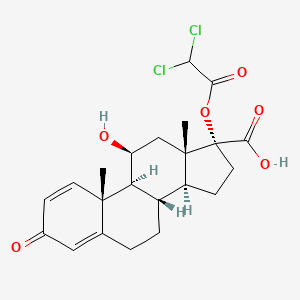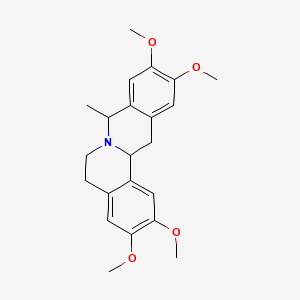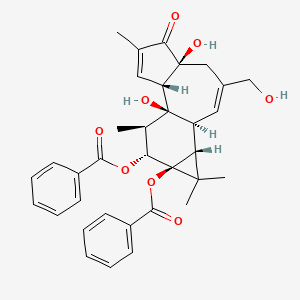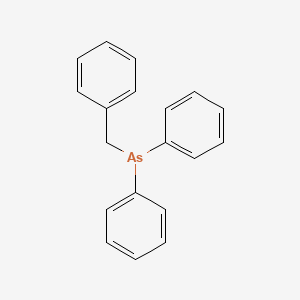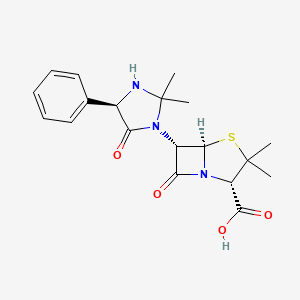
Epihetacillin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epihetacillin is a derivative of hetacillin, a semi-synthetic penicillin antibiotic. Hetacillin itself is a prodrug that is converted into ampicillin in the body. This compound is formed through the epimerization of hetacillin at the C-6 position. This compound is of interest due to its potential antibacterial properties and its role in the study of penicillin derivatives .
準備方法
Synthetic Routes and Reaction Conditions: Epihetacillin is synthesized through the epimerization of hetacillin. The process involves treating hetacillin with a base such as sodium hydroxide (NaOH) at a pH above 9.5. The reaction is typically carried out at room temperature, and the best yield is obtained at pH 7.0 . The epimerization can also be performed using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) on silylated hetacillin, which provides a higher yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions: Epihetacillin undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to form epi-ampicillin.
Epimerization: The compound can revert to hetacillin under certain conditions.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide (NaOH) at pH 11.5.
Epimerization: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) or triethylamine.
Major Products Formed:
Epi-ampicillin: Formed through the hydrolysis of this compound.
Diketopiperazine: A secondary product formed during the hydrolysis process.
科学的研究の応用
Epihetacillin has several applications in scientific research:
作用機序
Epihetacillin, like other penicillin derivatives, exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity . This leads to cell lysis and death of the bacteria.
類似化合物との比較
Hetacillin: The parent compound of epihetacillin, which is converted to ampicillin in the body.
Ampicillin: A widely used penicillin antibiotic with a broad spectrum of activity.
Cephalosporins: Another class of β-lactam antibiotics with a similar mechanism of action but different structural features.
Uniqueness: this compound is unique due to its specific epimerization at the C-6 position, which distinguishes it from other penicillin derivatives. This structural difference can influence its stability, reactivity, and interaction with bacterial enzymes, making it a valuable compound for research and development in the field of antibiotics .
特性
CAS番号 |
18715-92-9 |
|---|---|
分子式 |
C19H23N3O4S |
分子量 |
389.5 g/mol |
IUPAC名 |
(2S,5R,6S)-6-[(4R)-2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H23N3O4S/c1-18(2)13(17(25)26)21-15(24)12(16(21)27-18)22-14(23)11(20-19(22,3)4)10-8-6-5-7-9-10/h5-9,11-13,16,20H,1-4H3,(H,25,26)/t11-,12+,13+,16-/m1/s1 |
InChIキー |
DXVUYOAEDJXBPY-LMOYCYGVSA-N |
異性体SMILES |
CC1([C@@H](N2[C@H](S1)[C@H](C2=O)N3C(=O)[C@H](NC3(C)C)C4=CC=CC=C4)C(=O)O)C |
正規SMILES |
CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


